molecular formula C7H10ClNO B12343866 (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

Cat. No.: B12343866
M. Wt: 159.61 g/mol
InChI Key: XBGXAONDHMFSCO-OLQVQODUSA-N
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Description

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic organic compound featuring a seven-membered fused ring system (3.2.0 bicyclo framework) with a nitrogen atom at position 3 and a reactive carbonyl chloride group. The stereochemistry at positions 1 and 5 (R and S configurations, respectively) imparts distinct spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. This compound is commercially available at varying quantities (25 mg to 500 mg) and is priced between €690 and €2,228, reflecting its specialized use in drug discovery and medicinal chemistry .

The carbonyl chloride group renders it highly reactive toward nucleophiles, enabling its use as an acylating agent for introducing the 3-azabicyclo[3.2.0]heptane moiety into target molecules. Its applications include the synthesis of allosteric inhibitors and bioactive scaffolds, as demonstrated in the optimization of mutant isocitrate dehydrogenase inhibitors .

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride

InChI

InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+

InChI Key

XBGXAONDHMFSCO-OLQVQODUSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)C(=O)Cl

Canonical SMILES

C1CC2C1CN(C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form a cycloheptadiene derivative. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to yield oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.

Scientific Research Applications

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with other molecules, making it useful in various chemical transformations .

Comparison with Similar Compounds

Ethyl (1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxylate

Structural Differences :

  • Ring System : A smaller 6-membered bicyclo[3.1.0]hexane core compared to the 7-membered bicyclo[3.2.0]heptane system.
  • Functional Groups : Contains an ethyl carboxylate ester instead of a carbonyl chloride.
  • Stereochemistry : Additional stereocenter at position 6 (R configuration).

Reactivity and Applications :
The carboxylate ester is less electrophilic than the carbonyl chloride, making it more stable but less reactive in acylation reactions. This compound is used as a precursor in multistep syntheses, such as the preparation of carboxylic acid derivatives for allosteric inhibitors. Its hydrolysis yields a carboxylic acid, which is further functionalized in drug candidates .

Key Data :

Property Ethyl (1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxylate (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl Chloride
Molecular Formula C₁₀H₁₅NO₂ C₇H₈ClNO
Ring System Bicyclo[3.1.0]hexane Bicyclo[3.2.0]heptane
Functional Group Carboxylate ester Carbonyl chloride
Key Application Intermediate in inhibitor synthesis Acylating agent in drug discovery
Reference

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives

Structural Differences :

  • Heteroatoms : Incorporates a sulfur atom (4-thia) in the bicyclo system, replacing one carbon.
  • Functional Groups : Carboxylic acid and amide groups instead of carbonyl chloride.

These derivatives are associated with β-lactam antibiotics, as seen in structures resembling penems or cephalosporins. The Pharmacopeial Forum report confirms their compliance with crystallinity and purity standards, suggesting robust stability for pharmaceutical use .

Key Data :

Property 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivative (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl Chloride
Molecular Formula C₁₄H₁₇N₃O₆S₂ C₇H₈ClNO
Heteroatoms 1 Nitrogen, 2 Sulfur 1 Nitrogen, 1 Chlorine
Key Functional Groups Carboxylic acid, amide Carbonyl chloride
Stability High (meets pharmacopeial tests) Reactive (requires careful handling)
Application Antibiotic scaffolds Synthetic intermediate
Reference

1-Azabicyclo[2.2.1]heptane-3-carbonyl Chloride

Structural Differences :

  • Ring System: A norbornane-like bicyclo[2.2.1]heptane framework, creating a more strained and compact structure.
  • Stereochemistry : Rel-(1R,3S,4R) configuration vs. (1R,5S) in the target compound.

However, the spatial arrangement of substituents differs significantly due to the distinct bridge positions. This compound is used in synthesizing constrained peptidomimetics or enzyme inhibitors, leveraging its rigid geometry .

Key Data :

Property 1-Azabicyclo[2.2.1]heptane-3-carbonyl Chloride (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl Chloride
Molecular Formula C₇H₈ClNO C₇H₈ClNO
Ring System Bicyclo[2.2.1]heptane Bicyclo[3.2.0]heptane
Strain High (due to smaller bridges) Moderate
Key Application Peptidomimetics, enzyme inhibitors Acylating agent, drug intermediates
Reference

Biological Activity

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmacologically relevant molecules.

  • Molecular Formula : C₇H₁₀ClNO
  • Molecular Weight : 159.61 g/mol
  • Functional Group : Carbonyl chloride, which contributes to its reactivity in organic synthesis.

Biological Activity Overview

The biological activity of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is primarily explored through its derivatives and applications in synthesizing other compounds. Its structural features enable it to participate in various chemical reactions, leading to the development of biologically active agents.

Applications in Medicinal Chemistry

  • Synthesis of Antihistamines :
    • A significant application of this compound is in the synthesis of antihistamine drugs such as Rupatidine. The incorporation of the bicyclic framework into drug molecules enhances their pharmacological properties by modifying their receptor binding profiles and metabolic stability.
  • Development of Antibacterial Agents :
    • The compound has been investigated for its potential as a precursor in synthesizing antibacterial agents that target resistant bacterial strains. Its reactivity allows for modifications that can improve efficacy against pathogens exhibiting resistance to conventional antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activities of derivatives synthesized from (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride:

Table 1: Summary of Biological Activities and Derivatives

Compound NameBiological ActivityReference
RupatidineAntihistamine
2-Azabicyclo[3.3.1]non-2-en-1-olAntibacterial
MFM 501Inhibitory against MRSA

Detailed Findings

  • Antihistamine Activity : Research shows that derivatives incorporating the (1R,5S)-3-Azabicyclo[3.2.0]heptane framework exhibit significant antihistaminic properties, making them suitable candidates for allergy treatments.
  • Antibacterial Properties : Derivatives synthesized from this compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into new antibacterial therapies .

The mechanism through which (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride exerts its biological effects often involves:

  • Receptor Modulation : Compounds derived from it can interact with various biological receptors, leading to altered physiological responses.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes crucial for bacterial survival, thereby enhancing their antibacterial efficacy.

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